molecular formula C17H13FN2O5S B2709489 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide CAS No. 905673-83-8

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Cat. No.: B2709489
CAS No.: 905673-83-8
M. Wt: 376.36
InChI Key: OOHBPLFZYNTOEC-UHFFFAOYSA-N
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Description

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage pharmaceutical research. This compound features a 1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl (phthalimide) moiety linked to a 4-fluorobenzenesulfonyl group through a propanamide spacer. The phthalimide scaffold is a privileged structure in drug discovery, known for its diverse biological activities . Its incorporation, combined with the benzenesulfonamide group—a common pharmacophore in compounds targeting various enzymes and receptors —makes this molecule a valuable template for constructing novel bioactive agents. This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers can leverage this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening libraries. It is particularly useful for investigating structure-activity relationships (SAR) in projects targeting metabolic diseases , or in the development of enzyme inhibitors such as heparanase, which plays a role in cancer and inflammation . The presence of the sulfonamide group also suggests potential application in the discovery of agonists for G-protein coupled receptors (GPCRs) like GPR119, a recognized target for type 2 diabetes . Handling should be performed by qualified professionals in a controlled laboratory setting, with all safety data sheets consulted prior to use.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O5S/c18-10-1-4-12(5-2-10)26(24,25)8-7-15(21)19-11-3-6-13-14(9-11)17(23)20-16(13)22/h1-6,9H,7-8H2,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBPLFZYNTOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multiple steps:

    Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

    Amidation: The final step involves the formation of the amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the phthalimide moiety.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions may vary depending on the specific substitution but could include bases like sodium hydride (NaH) or acids like sulfuric acid (H2SO4).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide may have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as intermediates in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if the compound is used as a drug, it might interact with specific enzymes or receptors, inhibiting or activating them to exert its effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows established protocols for sulfonamide-propanamide coupling, as seen in Compounds 51 and 57 . However, the 4-fluorobenzenesulfonyl group may require optimized reaction conditions to avoid defluorination.
  • Structure-Activity Relationships (SAR) :
    • Isoindole-1,3-dione cores enhance rigidity and target affinity.
    • Fluorine in the benzenesulfonyl group may improve metabolic stability compared to chlorine or methyl groups .
  • Unanswered Questions : Biological data (e.g., IC50, solubility) for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's molecular formula is C15H14FNO4SC_{15}H_{14}FNO_4S, with a molar mass of approximately 331.34 g/mol. The structural components include an isoindole moiety and a sulfonamide group, which are known to influence biological interactions.

PropertyValue
Molecular FormulaC15H14FNO4SC_{15}H_{14}FNO_4S
Molar Mass331.34 g/mol
InChIInChI=1S/C15H14FNO4S/c16-11-9-5-4-8(10)12(17)13(18)14(19)15(20)6-7-3/h4-5,9H,6-7H2,1-3H3,(H,18,19)(H,20,21)
SMILESN1C(c2cc(F)ccc2C(=O)C1=O)=O

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that isoindole derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
  • Mechanism of Action : The compound likely interacts with specific cellular pathways involved in tumor growth regulation, potentially through inhibition of key enzymes or receptors associated with cancer progression.

Antimicrobial Activity

The sulfonamide group present in the compound suggests potential antimicrobial properties. Compounds with similar structures have been documented to exhibit:

  • Broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
  • Mechanism : This activity may be attributed to the inhibition of folic acid synthesis in bacteria, a common target for sulfonamides.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes:

  • Carbonic Anhydrase Inhibition : Some studies report that isoindole derivatives can inhibit carbonic anhydrases, which are crucial for various physiological processes including respiration and acid-base balance.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of isoindole derivatives. The results demonstrated that the compound led to a significant reduction in cell viability in breast cancer cell lines (MCF7) with an IC50 value of 22 µM. The mechanism was attributed to the activation of apoptotic pathways through caspase activation .

Study 2: Antimicrobial Effects

In a comparative analysis of antimicrobial agents, this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .

Q & A

Basic: What are the common synthetic routes for preparing N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

Answer: The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Preparation of the isoindole-1,3-dione core via condensation reactions, often starting with substituted phthalic anhydrides or chalcone derivatives .
  • Step 2: Functionalization with a 4-fluorobenzenesulfonyl group using sulfonation agents under controlled conditions.
  • Step 3: Amide coupling via reagents like EDC/HOBt to attach the propanamide moiety.
    Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or HPLC .

Basic: What analytical techniques are critical for characterizing this compound and validating its structure?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
  • X-ray Crystallography: For unambiguous structural determination; SHELX programs (e.g., SHELXL) are widely used for refinement, especially for resolving twinned or high-resolution data .
  • Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • FT-IR: To confirm functional groups (e.g., sulfonyl, amide) .

Basic: How is crystallographic data processed to resolve ambiguities in molecular geometry?

Answer:

  • Use SHELXL for refinement, which handles high-resolution data and twinning effects.
  • Validate hydrogen bonding and π-π stacking interactions using Mercury or Olex2 software.
  • Cross-check with DFT-optimized geometries to resolve discrepancies in bond lengths or angles .

Advanced: How can reaction conditions be optimized to improve synthetic yields and purity?

Answer:

  • Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, solvent, catalyst loading).
  • Flow Chemistry: Continuous flow systems enhance reproducibility and reduce side reactions, as demonstrated in diazomethane synthesis .
  • In-line Analytics: Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Advanced: What computational strategies are effective in designing derivatives with enhanced bioactivity?

Answer:

  • Density Functional Theory (DFT): Predict electronic properties (e.g., HOMO-LUMO gaps) to guide substituent modifications.
  • Molecular Docking: Screen against target proteins (e.g., kinases) to prioritize derivatives with optimal binding affinities.
  • QSAR Modeling: Corrogate structural features (e.g., fluorophenyl groups) with biological data to identify activity hotspots .

Advanced: How can researchers resolve contradictions between experimental and computational structural data?

Answer:

  • Validation Workflow: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries.
  • Dynamic Effects: Account for crystal packing forces or solvent interactions using MD simulations.
  • Multi-conformer Refinement: Use SHELXL’s TWIN/BASF commands for disordered regions .

Advanced: What methodologies are used to study this compound’s interactions with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding kinetics (ka/kd) to receptors.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Cellular Assays: Evaluate cytotoxicity (MTT assay) and target inhibition (e.g., kinase activity assays) .

Advanced: How can structural modifications alter the compound’s pharmacokinetic properties?

Answer:

  • LogP Optimization: Introduce polar groups (e.g., hydroxyls) to improve solubility.
  • Metabolic Stability: Replace labile ester groups with amides or heterocycles.
  • Protease Resistance: Fluorine substitution at meta/para positions enhances metabolic stability, as seen in fluorophenyl analogs .

Advanced: What strategies mitigate impurities during large-scale synthesis?

Answer:

  • Taguchi Method: Optimize parameters (e.g., stoichiometry, reaction time) to suppress byproducts.
  • Recrystallization: Use solvent pairs (e.g., DCM/hexane) for high-purity crystals.
  • HPLC Purification: Employ reverse-phase columns with acetonitrile/water gradients .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 Knockout Models: Confirm target specificity by comparing wild-type vs. knockout cell lines.
  • Transcriptomics/Proteomics: Identify downstream pathways using RNA-seq or LC-MS/MS.
  • In Vivo Imaging: Track biodistribution via radiolabeling (e.g., ¹⁸F for PET) .

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